Molecular Weight and Lipophilicity Trends in Ring-Size Series
The target compound 2-(1-azepanylmethyl)-1H-benzimidazole exhibits a computed XLogP3 of 2.8, compared to 2.1 for the 5-membered pyrrolidine analog [1][2]. This +0.7 log unit increase in lipophilicity, attributable solely to the two additional methylene units in the azepane ring, places the compound closer to the optimal CNS drug space (cLogP 2-4) and predicts improved passive membrane permeability without exceeding the lipophilicity threshold associated with increased toxicity risk [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 2-(Pyrrolidin-1-ylmethyl)-1H-benzimidazole: XLogP3 = 2.1 |
| Quantified Difference | Δ XLogP3 = +0.7 (33% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021/2024 release |
Why This Matters
This quantifiable lipophilicity difference directly informs CNS penetration probability and can guide library design for neurological vs. peripheral target programs.
- [1] PubChem Compound Summary for CID 972165, 2-(1-Azepanylmethyl)-1H-benzimidazole. View Source
- [2] PubChem Compound Summary for CID 15944451, 2-(Pyrrolidin-1-ylmethyl)-1H-benzimidazole. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
